Tricosactide - 20282-58-0

Tricosactide

Catalog Number: EVT-10990395
CAS Number: 20282-58-0
Molecular Formula: C131H204N40O29S
Molecular Weight: 2835.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tricosactide is derived from the natural hormone ACTH, which is produced in the pituitary gland. It is classified as a synthetic peptide and falls under the category of endocrine agents due to its role in stimulating adrenal hormone production. The International Reference Preparation of Tricosactide has been established for bioassay purposes, ensuring standardization across various laboratories .

Synthesis Analysis

Methods and Technical Details

The synthesis of tricosactide involves solid-phase peptide synthesis techniques. A notable method includes:

  1. Solid-Phase Carrier Preparation: A solid-phase carrier is coupled with proline to create a solid-phase carrier-proline.
  2. Polypeptide Formation: Sequential coupling with amino acids leads to the formation of polypeptides. The specific sequence for tricosactide is H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH acetate salt .
  3. Purification Steps: After synthesis, polypeptides undergo purification processes, including cracking, purification, and freeze-drying to yield the final product with high purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular formula for tricosactide is C136H210N40O31SC_{136}H_{210}N_{40}O_{31}S, with a relative molecular mass of approximately 2933.48 g/mol. The structure consists of a chain of 24 amino acids, which are crucial for its biological activity. The arrangement of these amino acids allows tricosactide to effectively bind to melanocortin-2 receptors (MC2R) on adrenocortical cells, initiating its action .

Chemical Reactions Analysis

Reactions and Technical Details

Tricosactide primarily engages in receptor-mediated reactions:

  1. Binding to Receptors: Upon administration, tricosactide binds to MC2R on adrenal gland cells.
  2. Signal Transduction: This binding activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within the cell.
  3. Corticosteroid Production: Elevated cAMP levels trigger protein kinase A activation, resulting in the synthesis and release of corticosteroids such as cortisol .
Mechanism of Action

Process and Data

The mechanism of action for tricosactide closely resembles that of natural ACTH:

  1. Receptor Interaction: Tricosactide binds to MC2R on adrenocortical cells.
  2. Activation Cascade: This initiates a signaling cascade involving adenylate cyclase and increased cAMP production.
  3. Hormone Release: The final outcome is the stimulation of cortisol release from the adrenal cortex, along with other hormones like aldosterone and androgens .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tricosactide exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water; stability can be affected by pH and temperature.
  • Storage Conditions: Recommended long-term storage at -20 ± 5°C to maintain stability .
Applications

Scientific Uses

Tricosactide has significant applications in both clinical diagnostics and therapeutics:

  1. Diagnostic Use: It is primarily used in the ACTH stimulation test (short synacthen test) to evaluate adrenal function, particularly in diagnosing conditions like Addison's disease or congenital adrenal hyperplasia .
  2. Therapeutic Use: Tricosactide is employed in treating various conditions such as:
    • Certain types of epilepsy (e.g., West syndrome).
    • Autoimmune disorders where increased cortisol production can mitigate inflammation.
    • Specific cases of multiple sclerosis relapses and inflammatory bowel diseases .

In veterinary medicine, it serves as a diagnostic tool for detecting adrenal disorders in animals such as dogs, horses, and cats .

Molecular Mechanisms of Action and Signaling Pathways

Melanocortin Receptor (MCR) Binding Affinities and Specificity Profiling

Tetracosactide binds and activates five subtypes of melanocortin receptors (MC1R-MC5R), which are G-protein coupled receptors (GPCRs) distributed across various tissues. The core sequence His-Phe-Arg-Trp is essential for receptor engagement [7]. Binding affinity and functional specificity vary significantly across receptor subtypes:

Table 1: Tetracosactide Binding Affinity and Primary Actions at Melanocortin Receptors

Receptor SubtypePrimary Tissue LocalizationBinding Affinity (Relative)Key Biological Actions Triggered
MC1RMelanocytes, Immune CellsModerateImmunomodulation, Melanogenesis
MC2RAdrenal Cortex (Zona Fasciculata/Reticularis)High (Exclusive ACTH Receptor)Cortisol/Corticosterone Synthesis, Adrenal Growth
MC3RBrain, Gut, PlacentaModerateEnergy Homeostasis, Anti-inflammation
MC4RCentral Nervous SystemModerateAppetite Suppression, Sexual Function
MC5RExocrine Glands, Immune CellsLowSebum Production, Thermoregulation

MC2R exhibits the highest functional relevance for tetracosactide's adrenal effects. Unlike other MCRs, MC2R activation absolutely requires ACTH or its analogs like tetracosactide for significant activation; other melanocortins (α-MSH, γ-MSH) show minimal efficacy at MC2R [1] [7]. Furthermore, MC2R relies on the accessory protein MRAP (Melanocortin 2 Receptor Accessory Protein) for proper trafficking to the cell surface and ligand responsiveness [1] [7]. Tetracosactide binds MC2R with affinity and efficacy comparable to full-length ACTH(1-39), confirming the biological activity resides within the N-terminal 24 amino acids [1].

Intracellular cAMP/PKA-Dependent Transduction Cascades

Activation of MC2R by tetracosactide initiates the canonical Gsα-adenylyl cyclase (AC)-cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling cascade, which is the primary pathway driving adrenal glucocorticoid biosynthesis:

  • Receptor Activation & Gsα Coupling: Tetracosactide binding induces conformational change in MC2R, promoting exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gsα).
  • Adenylyl Cyclase Stimulation & cAMP Generation: GTP-bound Gsα activates membrane-bound adenylyl cyclase, catalyzing the conversion of ATP to the second messenger cAMP.
  • PKA Activation: Elevated cAMP binds to the regulatory subunits (R) of Protein Kinase A (PKA), causing dissociation and activation of the catalytic subunits (C) [8]. In adrenal cells, PKA activation involves the KIN-1/KIN-2 (C. elegans nomenclature homologs) or mammalian PKA-C/PKA-R complexes [8].
  • Phosphorylation of Steroidogenic Targets: Activated PKA-C translocates to the nucleus and cytoplasm, phosphorylating key serine/threonine residues on transcription factors (e.g., CREB - cAMP Response Element-Binding protein) and enzymes critical for steroidogenesis:
  • Steroidogenic Acute Regulatory Protein (StAR): Rapidly phosphorylated, facilitating cholesterol transport into the mitochondrial inner membrane, the rate-limiting step in steroid hormone synthesis [1] [10].
  • Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1): Phosphorylation enhances activity, catalyzing conversion of cholesterol to pregnenolone.
  • Transcription Factors (e.g., CREB, NURR1): Phosphorylation increases transcription of genes encoding steroidogenic enzymes like 3β-HSD, CYP17A1, CYP21A2, and CYP11B1 [1] [10].

Table 2: Key PKA Targets in Tetracosactide-Induced Steroidogenesis

PKA TargetLocationPhosphorylation EffectDownstream Consequence
StARMitochondrial OM↑ Cholesterol transport into mitochondria↑ Pregnenolone synthesis (Rate-Limiting Step)
CYP11A1 (P450scc)Mitochondrial IM↑ Enzymatic activity↑ Conversion Cholesterol → Pregnenolone
CREBNucleus↑ DNA binding & Transactivation↑ Transcription of steroidogenic enzymes (CYP17, CYP21)
Hormone-Sensitive Lipase (HSL)Lipid Droplet↑ Activity↑ Free cholesterol for steroidogenesis

Research findings demonstrate that tetracosactide (250 μg) induces a maximal adrenal response, increasing plasma cortisol levels to the same extent as 25 units of natural ACTH(1-39) in humans [1]. This stimulation is dose-dependent and can be blocked by inhibitors of adenylyl cyclase (e.g., SQ22536) or PKA (e.g., H-89, Rp-cAMPS, myristoylated PKI) [3]. Quantification studies show PKA inhibitors (H89, Rp-cAMPS, m-PKI) block over 95% of ACTH/tetracosactide-induced effects like TRPC3 translocation in renal cells, underscoring the dominance of the cAMP/PKA pathway [3].

Non-genomic Signaling Modalities and Rapid Effector Activation

Beyond the canonical genomic pathway involving gene transcription and protein synthesis (requiring >30 minutes), tetracosactide also initiates rapid (seconds to minutes), non-genomic effects mediated by the same MCRs, particularly MC2R and MC1R:

  • Rapid Ion Flux Modulation:
  • Tetracosactide rapidly increases activity of the Na+/H+ exchanger (NHE) in leukocytes and other cells, leading to cell swelling within minutes, independent of transcription or translation. This effect is specific to ACTH/tetracosactide and not mimicked by glucocorticoids [9].
  • In adrenal cells, it stimulates Na+/K+/2Cl- cotransporter (NKCC) activity and subsequently the Na+/K+-ATPase pump, increasing membrane potential within 15 minutes. This effect is not blocked by classical MR antagonists (spironolactone) or transcription inhibitors [9].
  • Kinase Activation Beyond PKA: Non-genomic signaling can involve rapid activation of other kinases:
  • Protein Kinase C (PKC): Tetracosactide/ACTH can rapidly activate PKC isoforms, potentially contributing to the rapid stimulation of ion transporters like NKCC and NHE [9] [24].
  • Mitogen-Activated Protein Kinases (MAPKs): Activation of ERK1/2 signaling pathways occurs rapidly (within 5-15 minutes) upon MC1R/MC3R engagement, contributing to anti-inflammatory effects and potentially modulating steroidogenic responses [7] [24]. Aldosterone's rapid activation of MAPK is a proposed mechanism for synergy with angiotensin II in arousing salt appetite [9].
  • Modulation of Intracellular Calcium ([Ca²⁺]ᵢ): Tetracosactide/ACTH induces rapid increases in [Ca²⁺]ᵢ in various cell types:
  • This can occur via PKA-dependent phosphorylation and activation of Inositol Trisphosphate Receptors (IP3R) and Ryanodine Receptors (RyR) on the endoplasmic reticulum, releasing stored Ca²⁺ [8].
  • Activation of plasma membrane Transient Receptor Potential (TRP) channels, such as TRPC3, has been documented in renal collecting duct principal cells. Vasopressin (acting via V2R, another Gs-coupled receptor) induces rapid trafficking of TRPC3 channels to the apical membrane via a cAMP/PKA-dependent mechanism [3]. ACTH/tetracosactide likely utilizes a similar PKA-dependent pathway for rapid TRP channel modulation in target cells. Biotinylation assays confirmed >95% blockade of AVP-induced TRPC3 membrane insertion by PKA inhibitors (H89, Rp-cAMPS, m-PKI) [3].
  • Direct G-protein Effector Interactions: Activated MCRs can dissociate G-protein βγ subunits, which can directly modulate ion channels (e.g., K⁺ channels, Ca²⁺ channels) or activate phospholipase Cβ (PLCβ), leading to IP3 generation and Ca²⁺ release, independent of PKA [8] [32] [38].

These non-genomic pathways allow tetracosactide to exert immediate physiological effects (e.g., ion balance adjustments, modulation of vascular tone, rapid secretory events) complementary to its slower genomic actions on steroidogenesis and anti-inflammatory gene expression.

Differential Activation of Glucocorticoid vs. Mineralocorticoid Biosynthesis Pathways

While tetracosactide stimulates the synthesis of both glucocorticoids (cortisol/corticosterone) and mineralocorticoids (aldosterone) in the adrenal cortex via the shared cAMP/PKA pathway and initial steroidogenic steps (up to progesterone), differential regulation occurs downstream:

  • Enzymatic Zonation & Specific Factors:
  • Glucocorticoid Synthesis (Zona Fasciculata): Tetracosactide/ACTH stimulation strongly upregulates CYP17A1 (17α-hydroxylase/17,20-lyase) via PKA/CREB. CYP17A1 converts pregnenolone/progesterone to 17α-hydroxypregnenolone/17α-hydroxyprogesterone, precursors for cortisol. This enzyme is absent in the zona glomerulosa [1] [10].
  • Mineralocorticoid Synthesis (Zona Glomerulosa): Aldosterone synthesis requires CYP11B2 (Aldosterone Synthase), which catalyzes the conversion of 11-deoxycorticosterone to corticosterone, 18-hydroxycorticosterone, and finally aldosterone. CYP11B2 expression is primarily regulated by angiotensin II (Ang II), hyperkalemia, and to a lesser extent, ACTH/tetracosactide via PKA [10]. ACTH is a relatively weak stimulator of CYP11B2 compared to Ang II.
  • Dose and Duration Dependence:
  • Acute/Physiological Stimulation: Short-term exposure to tetracosactide primarily increases cortisol/corticosterone output. The stimulation of aldosterone is transient and less pronounced [6] [10].
  • Chronic/Supraphysiological Stimulation: Prolonged high-dose tetracosactide (e.g., in the "long Synacthen test" using depot tetracosactide zinc) can lead to significant increases in aldosterone production, reflecting a slower induction of CYP11B2 expression via PKA/CREB pathways and potentially increased availability of precursors [6]. However, aldosterone levels plateau earlier than cortisol under sustained ACTH stimulation.
  • Relative Potency: The mineralocorticoid activity of cortisol in vivo is minimized by its rapid conversion to inactive cortisone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in aldosterone-sensitive tissues (kidney, colon, sweat glands). Synthetic tetracosactide itself has negligible inherent mineralocorticoid activity. However, the cortisol it stimulates has mineralocorticoid potency roughly 1/1000th that of aldosterone in target tissues expressing 11β-HSD2 [10] (Table 44.1). Synthetic glucocorticoids like dexamethasone have even less mineralocorticoid activity.

In essence, tetracosactide robustly and directly drives the entire glucocorticoid synthesis pathway via strong induction of CYP17A1 and other cortisol-synthesizing enzymes in the zona fasciculata. Its effect on mineralocorticoid synthesis is more indirect and modulated, relying on precursor supply and co-stimulation by other factors (Ang II, K⁺), making aldosterone production less pronounced and less sustained under tetracosactide stimulation alone compared to cortisol.

Table 3: Differential Regulation of Glucocorticoid vs. Mineralocorticoid Synthesis by Tetracosactide

FeatureGlucocorticoid (Cortisol) SynthesisMineralocorticoid (Aldosterone) Synthesis
Primary Adrenal ZoneZona FasciculataZona Glomerulosa
Key Regulatory EnzymeCYP17A1 (17α-Hydroxylase/17,20-lyase)CYP11B2 (Aldosterone Synthase)
Major Upstream Regulator of Key EnzymeACTH/Tetracosactide (cAMP/PKA/CREB) >> Ang IIAng II (Ca²⁺/PKC) > K⁺ > ACTH/Tetracosactide (cAMP/PKA)
Response to Acute TetracosactideStrong, Rapid IncreaseModest, Transient Increase
Response to Chronic/High-Dose TetracosactideSustained High IncreaseSignificant but Plateaued Increase (Less than Cortisol)
Involvement of CYP17A1EssentialAbsent

Properties

CAS Number

20282-58-0

Product Name

Tricosactide

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C131H204N40O29S

Molecular Weight

2835.3 g/mol

InChI

InChI=1S/C131H204N40O29S/c1-72(2)105(124(196)150-68-102(176)152-85(30-13-17-50-132)111(183)154-86(31-14-18-51-133)112(184)155-88(34-21-54-145-129(138)139)113(185)160-93(36-23-56-147-131(142)143)128(200)171-58-25-38-101(171)123(195)169-107(74(5)6)125(197)159-87(32-15-19-52-134)117(189)167-106(73(3)4)126(198)161-94(108(137)180)60-76-39-43-80(174)44-40-76)168-122(194)100-37-24-57-170(100)127(199)92(33-16-20-53-135)153-103(177)67-149-110(182)97(63-78-65-148-84-29-12-11-28-82(78)84)164-114(186)89(35-22-55-146-130(140)141)156-118(190)96(61-75-26-9-8-10-27-75)163-120(192)98(64-79-66-144-71-151-79)165-115(187)90(47-48-104(178)179)157-116(188)91(49-59-201-7)158-121(193)99(70-173)166-119(191)95(162-109(181)83(136)69-172)62-77-41-45-81(175)46-42-77/h8-12,26-29,39-46,65-66,71-74,83,85-101,105-107,148,172-175H,13-25,30-38,47-64,67-70,132-136H2,1-7H3,(H2,137,180)(H,144,151)(H,149,182)(H,150,196)(H,152,176)(H,153,177)(H,154,183)(H,155,184)(H,156,190)(H,157,188)(H,158,193)(H,159,197)(H,160,185)(H,161,198)(H,162,181)(H,163,192)(H,164,186)(H,165,187)(H,166,191)(H,167,189)(H,168,194)(H,169,195)(H,178,179)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-,107-/m0/s1

InChI Key

OGFPDRDMMGEFOE-VELINFEKSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.